molecular formula C12H12N2O B8437612 2-Hydroxymethyl-5,6-dihydropyrrolo[1,2-c]quinazoline

2-Hydroxymethyl-5,6-dihydropyrrolo[1,2-c]quinazoline

Cat. No.: B8437612
M. Wt: 200.24 g/mol
InChI Key: NBSZNHVPVPWNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethyl-5,6-dihydropyrrolo[1,2-c]quinazoline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5,6-dihydropyrrolo[1,2-c]quinazolin-2-ylmethanol

InChI

InChI=1S/C12H12N2O/c15-7-9-5-12-10-3-1-2-4-11(10)13-8-14(12)6-9/h1-6,13,15H,7-8H2

InChI Key

NBSZNHVPVPWNBF-UHFFFAOYSA-N

Canonical SMILES

C1NC2=CC=CC=C2C3=CC(=CN31)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (0.50 g, 0.013 m) was slurried in ether (200 ml) and to this was added a solution of the product of Example II (1.0 g, 0.007 m) in ether (50 ml). The reaction mixture was stirred at room temperature for 2 hrs. Water (30 ml) was added and the mixture was acidified with 10% HCl. The resulting mixture was extracted with ether, the ether extracts combined, dried over Na2SO4, filtered, and the solvent removed in vacuo to yield 1.02 g of a white solid. Crystallization from EtOAc/hexane afforded the product as a white solid; m.p. 128°-130° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
product
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.